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Compound of Interest

3-(2,6-Dimethoxyphenyl)-2-
Compound Name:
methyl-1-propene

Cat. No.: B1323649

A notable lack of publicly available experimental and computational data for 3-(2,6-
Dimethoxyphenyl)-2-methyl-1-propene necessitates a comparative analysis of a structurally
related analogue. This guide focuses on 3-(3-chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-
methyl phenyl) prop-2-en-1-one, for which comprehensive experimental data and
computational analysis are available. This analogue shares key structural motifs with the target
compound, including a substituted phenylpropene backbone, offering valuable insights for
researchers, scientists, and drug development professionals.

This comparison guide provides a detailed look at the experimental characterization and
theoretical modeling of this analogue, highlighting the synergies and divergences between
laboratory findings and computational predictions.

Experimental and Computational Data Comparison

To facilitate a clear comparison, the experimental spectroscopic data and computationally
predicted values for 3-(3-chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl)
prop-2-en-1-one are summarized below.

Table 1: Comparison of Experimental and Computational Vibrational Frequencies (FTIR)
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. Experimental Wavenumber Computational
Functional Group

(cm?) Wavenumber (cm~—?)
C=0 Stretch 1641 Not specified
C=C Stretch Not specified Not specified
C-CI Stretch 694 Not specified

Table 2: Comparison of Experimental and Computational *H NMR Chemical Shifts (ppm)

S Experimental Chemical Computational Chemical
roton
Shift (ppm) Shift (ppm)
Chalcone Ha 7.21 (d, J=15.6 Hz) Not specified
Chalcone Hp3 7.62 (d, J=15.6 Hz) Not specified

Table 3: Comparison of Experimental and Computational 13C NMR Chemical Shifts (ppm)

Sl Experimental Chemical Computational Chemical
Shift (ppm) Shift (ppm)

C=0 196.2 Not specified

Chalcone Ca 126.9 Not specified

Chalcone C( 140.3 Not specified

Note: The available literature provides specific experimental values but does not always detail
the corresponding computational predictions for each specific peak, hence the "Not specified"
entries.

Methodologies and Protocols

A detailed understanding of the methods used to obtain the experimental and computational
data is crucial for a comprehensive comparison.

Experimental Synthesis and Characterization
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The synthesis of 3-(3-chloro-4,5-dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-
en-1-one was achieved via a Claisen-Schmidt condensation reaction.
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Synthesis workflow for the analogue.

Characterization of the synthesized compound involved the following techniques[1]:
o FTIR Spectroscopy: To identify the functional groups present in the molecule.

e 1H and 3C NMR Spectroscopy: To determine the chemical structure and connectivity of
atoms.

o Single Crystal X-ray Diffraction: To establish the precise three-dimensional arrangement of
atoms in the crystal lattice.
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Computational Modeling

Theoretical calculations were performed using Density Functional Theory (DFT) with the B3LYP
functional and the 6-311G basis set. These calculations were used to predict the molecular
geometry, vibrational frequencies, and NMR chemical shifts of the compound[1]. The
computational approach provides a theoretical framework to understand the electronic
structure and properties of the molecule, which can then be compared with experimental
findings.

Signaling Pathways and Biological Activity

While no specific biological activity has been reported for 3-(2,6-Dimethoxyphenyl)-2-methyl-
1-propene, related compounds containing the 2,6-dimethoxyphenyl moiety have been
investigated for various biological activities. For instance, some derivatives have been explored
for their potential as inhibitors of chitin synthesis[2]. Additionally, other dimethoxyphenyl
derivatives have shown antioxidant and antibacterial properties[3].

The biological activity of such compounds often involves interaction with specific cellular
signaling pathways. For example, compounds that inhibit chitin synthesis would interfere with
the formation of the cell walls of fungi and the exoskeletons of insects.
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Hypothetical signaling pathway inhibition.

Conclusion
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The direct comparison of experimental and computational data for 3-(2,6-
Dimethoxyphenyl)-2-methyl-1-propene is currently hindered by a lack of available
information. However, the detailed analysis of a structurally similar analogue, 3-(3-chloro-4,5-
dimethoxy-phenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one, provides a valuable
framework for understanding the properties of this class of compounds. The presented data
showcases the powerful combination of experimental synthesis and characterization with
computational modeling to elucidate the structural and electronic properties of complex organic
molecules. This approach is fundamental in the fields of chemical research and drug
development, enabling the prediction and validation of molecular properties and potential
biological activities. Further research is warranted to synthesize and characterize 3-(2,6-
Dimethoxyphenyl)-2-methyl-1-propene to allow for a direct comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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